Fiacitabine
Fiacitabine
Fiacitabine has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections.
Fiacitabine is a pyrimidine nucleoside analog with activity against various herpesviruses. Fiacitabine is converted to its triphosphate form in vivo and inhibits viral DNA polymerase.
Fiacitabine is a pyrimidine nucleoside analog with activity against various herpesviruses. Fiacitabine is converted to its triphosphate form in vivo and inhibits viral DNA polymerase.
Brand Name:
Vulcanchem
CAS No.:
69123-90-6
VCID:
VC0527975
InChI:
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)
SMILES:
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
Molecular Formula:
C9H11FIN3O4
Molecular Weight:
371.10 g/mol
Fiacitabine
CAS No.: 69123-90-6
Inhibitors
VCID: VC0527975
Molecular Formula: C9H11FIN3O4
Molecular Weight: 371.10 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Fiacitabine has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections. Fiacitabine is a pyrimidine nucleoside analog with activity against various herpesviruses. Fiacitabine is converted to its triphosphate form in vivo and inhibits viral DNA polymerase. |
---|---|
CAS No. | 69123-90-6 |
Product Name | Fiacitabine |
Molecular Formula | C9H11FIN3O4 |
Molecular Weight | 371.10 g/mol |
IUPAC Name | 4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
Standard InChI | InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
Standard InChIKey | GIMSJJHKKXRFGV-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)I |
SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I |
Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine 2'-deoxy-2'-fluoro-beta-arabinofuranosyl-5-iodocytosine 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine 2'-fluoro-5-iodo-aracytosine 2(1H)-pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo- FIAC fiacitabine fiacitabine monohydrochloride fiacitabine monohydrochloride, 2-(14)C-labeled fiacitabine, (alpha-D)-isome |
Reference | 1: Coen N, Duraffour S, Topalis D, Snoeck R, Andrei G. Spectrum of activity and mechanisms of resistance of various nucleoside derivatives against gammaherpesviruses. Antimicrob Agents Chemother. 2014 Dec;58(12):7312-23. doi: 10.1128/AAC.03957-14. Epub 2014 Sep 29. PubMed PMID: 25267682; PubMed Central PMCID: PMC4249563. 2: Zhang G, Lan X, Yen TC, Chen Q, Pei Z, Qin C, Zhang Y. Therapeutic gene expression in transduced mesenchymal stem cells can be monitored using a reporter gene. Nucl Med Biol. 2012 Nov;39(8):1243-50. doi: 10.1016/j.nucmedbio.2012.06.010. Epub 2012 Jul 15. PubMed PMID: 22796395. 3: Chan PC, Wu CY, Chang WY, Chang WT, Alauddin M, Liu RS, Lin WJ, Chen FD, Chen CL, Wang HE. Evaluation of F-18-labeled 5-iodocytidine (18F-FIAC) as a new potential positron emission tomography probe for herpes simplex virus type 1 thymidine kinase imaging. Nucl Med Biol. 2011 Oct;38(7):987-95. doi: 10.1016/j.nucmedbio.2011.04.003. Epub 2011 Jun 22. PubMed PMID: 21982570. 4: Wu CY, Chan PC, Chang WT, Liu RS, Alauddin MM, Wang HE. Radiosynthesis of F-18 labeled cytidine analog 2'-fluoro-5-iodo-l-beta-d-arabinofuranosylcytosine ([(18)F]FIAC). Appl Radiat Isot. 2009 Jul-Aug;67(7-8):1362-5. doi: 10.1016/j.apradiso.2009.02.083. Epub 2009 Feb 28. PubMed PMID: 19324560. 5: Snoeck R, Andrei G, De Clercq E. Current pharmacological approaches to the therapy of varicella zoster virus infections: a guide to treatment. Drugs. 1999 Feb;57(2):187-206. Review. PubMed PMID: 10188760. 6: Snoeck R, Andrei G, De Clercq E. Patterns of resistance and sensitivity to antiviral compounds of drug-resistant strains of human cytomegalovirus selected in vitro. Eur J Clin Microbiol Infect Dis. 1996 Jul;15(7):574-9. PubMed PMID: 8874075. 7: Gordon M. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1136-7; author reply 1137-8. PubMed PMID: 8598883. 8: Nikkels AF, Piérard GE. Recognition and treatment of shingles. Drugs. 1994 Oct;48(4):528-48. Review. PubMed PMID: 7528128. 9: Fourel I, Li J, Hantz O, Jacquet C, Fox JJ, Trépo C. Effects of 2'-fluorinated arabinosyl-pyrimidine nucleosides on duck hepatitis B virus DNA level in serum and liver of chronically infected ducks. J Med Virol. 1992 Jun;37(2):122-6. PubMed PMID: 1629711. 10: Neyts J, Snoeck R, Balzarini J, De Clercq E. Particular characteristics of the anti-human cytomegalovirus activity of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) in vitro. Antiviral Res. 1991 Jul;16(1):41-52. PubMed PMID: 1663729. 11: King DH. Fluorinated pyrimidines: a new change for old drugs. Transplant Proc. 1991 Jun;23(3 Suppl 3):168-70. Review. PubMed PMID: 1648825. 12: Veerisetty V, Balasubramaniam NK, Gentry GA. Equine herpes virus 1 and pseudorabies virus resistance to 2'-fluoropyrimidine analogs and to bromovinyldeoxyuridine: implications for dTMP kinase activity. Acta Virol. 1990 Dec;34(6):568-73. PubMed PMID: 1983184. 13: Fourel I, Hantz O, Watanabe KA, Jacquet C, Chomel B, Fox JJ, Trepo C. Inhibitory effects of 2'-fluorinated arabinosyl-pyrimidine nucleosides on woodchuck hepatitis virus replication in chronically infected woodchucks. Antimicrob Agents Chemother. 1990 Mar;34(3):473-5. PubMed PMID: 2334160; PubMed Central PMCID: PMC171618. 14: Pizer LI, Mitchell DH, Bentele B, Betz JL. A mammalian cell line designed to test the mutagenic activity of anti-herpes nucleosides. Int J Cancer. 1987 Jul 15;40(1):114-21. PubMed PMID: 3036717. 15: Rollinson EA. Comparative efficacy of three 2'-fluoropyrimidine nucleosides and 9-(1,3-dihydroxy-2-propoxymethyl)guanine (BW B759U) against pseudorabies and equine rhinopneumonitis virus infection in vitro and in laboratory animals. Antiviral Res. 1987 Jan;7(1):25-33. PubMed PMID: 3026244. 16: Sougawa M, Yoshii G, Tanaka Y. [Radiosensitization effects of nucleoside analogs]. Nihon Igaku Hoshasen Gakkai Zasshi. 1986 Dec 25;46(12):1415-20. Japanese. PubMed PMID: 3547318. 17: Leyland-Jones B, Donnelly H, Groshen S, Myskowski P, Donner AL, Fanucchi M, Fox J. 2'-Fluoro-5-iodoarabinosylcytosine, a new potent antiviral agent: efficacy in immunosuppressed individuals with herpes zoster. J Infect Dis. 1986 Sep;154(3):430-6. PubMed PMID: 3525694. 18: Chen MS, Van Nostrand M, Oshana SC. Quantitative determination of antiviral nucleoside analog in DNA. Anal Biochem. 1986 Aug 1;156(2):300-4. PubMed PMID: 3766933. 19: Colacino J, Brownridge E, Greenberg N, Lopez C. Enzymology and pathogenicity in mice of a herpes simplex virus type 1 mutant resistant to 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodocytosine. Antimicrob Agents Chemother. 1986 May;29(5):877-82. PubMed PMID: 3015008; PubMed Central PMCID: PMC284171. 20: Fanucchi MP, Watanabe KA, Fox JJ, Chou TC. Kinetics and substrate specificity of human and canine cytidine deaminase. Biochem Pharmacol. 1986 Apr 1;35(7):1199-201. PubMed PMID: 3964296. |
PubChem Compound | 343110 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume